N-(3-Oxobutyl)phthalimide
Overview
Description
N-(3-Oxobutyl)phthalimide is a chemical compound belonging to the class of phthalimides. Phthalimides are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and organic synthesis
Scientific Research Applications
N-(3-Oxobutyl)phthalimide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-(3-Oxobutyl)phthalimide, also known as 2-(3-OXOBUTYL)ISOINDOLINE-1,3-DIONE, is a complex compound with a wide range of potential targets. Similar compounds such as isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2 .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various biochemical changes. For instance, N-oxyphthalimides, a related group of compounds, can produce oxygen radicals upon 1-electron reduction . This process leads to the decomposition of the intermediate radical anion via the N―O bond cleavage .
Biochemical Pathways
Phthalates, a related group of compounds, are known to disrupt the endocrine system, affecting reproductive health and physical development . In the degradation of phthalates, phthalic acid is reported to be the intermediate product .
Pharmacokinetics
The most active isoindoline derivative tested in one study demonstrated high stability under physiological conditions .
Result of Action
Isoindoline-1,3-dione derivatives have been found to exhibit antiproliferative activity against certain human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxobutyl)phthalimide typically involves the reaction of phthalic anhydride with 3-oxobutylamine. This reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is heated to facilitate the formation of the imide bond, resulting in the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-(3-Oxobutyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalic acid derivatives.
Reduction: Reduction reactions can convert the imide group to an amine group.
Substitution: this compound can participate in nucleophilic substitution reactions, where the imide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phthalimides.
Comparison with Similar Compounds
Phthalimide: The parent compound, widely used in organic synthesis and as a protective group for amines.
Naphthalimide: Similar structure but with a naphthalene ring, used in fluorescent dyes and as a DNA intercalator.
Succinimide: Another imide compound, used in pharmaceuticals and as a precursor for various organic compounds.
Uniqueness of N-(3-Oxobutyl)phthalimide: this compound stands out due to its specific 3-oxobutyl substituent, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
2-(3-oxobutyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(14)6-7-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTXCMXICQNNNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302891 | |
Record name | N-(3-Oxobutyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3783-77-5 | |
Record name | 2-(3-Oxobutyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3783-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 154919 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003783775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3783-77-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Oxobutyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-oxobutyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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